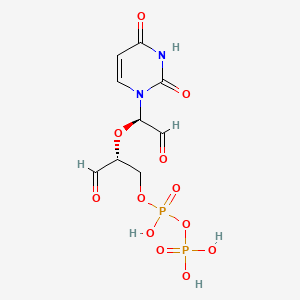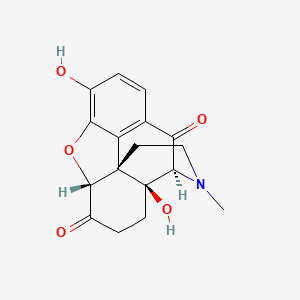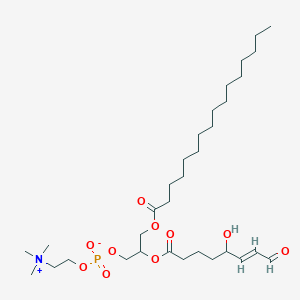
1-Palmitoyl-2-(5-hydroxy-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Palmitoyl-2-(5-hydroxy-8-oxo-6-octenoyl)-sn-glycero-3-phosphatidylcholine is a 1,2-diacyl-sn-glycero-3-phosphocholine.
Aplicaciones Científicas De Investigación
Analysis of Phosphatidylcholine Hydrolysis Products
A study developed a quantitative analysis method for phosphatidylcholine hydrolysis products, including 1-hydroxy-2-palmitoyl-sn-glycero-3-phosphocholine and related compounds, using high-performance liquid chromatography. This method aids in controlling the acyl migration process of lysophosphatidylcholine (LPC) regioisomers in common solvents used in PC synthesis or modification (Kiełbowicz et al., 2012).
Metabolism of Phospholipid Aldehydes
A study on aldose reductase-catalyzed reduction of phospholipid aldehydes revealed that aldose reductase metabolizes several structurally diverse phospholipid aldehydes, suggesting its significant role in the metabolism of oxidized phospholipids, which could regulate pro-inflammatory and immunogenic effects (Srivastava et al., 2004).
Permeability of Liposomes
Research on the permeability of liposomes containing hydroxylated fatty acids, including variants of phosphatidylcholines, showed increased permeability to small nonelectrolytes compared to non-hydroxylated counterparts. This suggests that specific phosphatidylcholine derivatives can influence membrane permeability (Isaacson et al., 1989).
Antioxidant and Antimicrobial Properties
A study synthesized novel phenoylated phosphatidylcholines from 1,2-dipalmitoyl phosphatidylcholine and phenolic acids, exhibiting significant in vitro antioxidant and antimicrobial activities. This highlights the potential of structurally modified phosphatidylcholines in antimicrobial and antioxidant applications (Balakrishna et al., 2017).
Propiedades
Fórmula molecular |
C32H60NO10P |
|---|---|
Peso molecular |
649.8 g/mol |
Nombre IUPAC |
[3-hexadecanoyloxy-2-[(E)-5-hydroxy-8-oxooct-6-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C32H60NO10P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-22-31(36)40-27-30(28-42-44(38,39)41-26-24-33(2,3)4)43-32(37)23-18-20-29(35)21-19-25-34/h19,21,25,29-30,35H,5-18,20,22-24,26-28H2,1-4H3/b21-19+ |
Clave InChI |
LQATVQHXAXOSAU-XUTLUUPISA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(/C=C/C=O)O |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(C=CC=O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC(C=CC=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


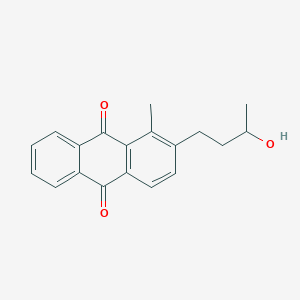
![4-{[(E)-2-(2-pyridylcarbonyl)hydrazono]methyl}phenyl 2-chlorobenzoate](/img/structure/B1235192.png)
![[(E)-[3-bromo-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea](/img/structure/B1235193.png)
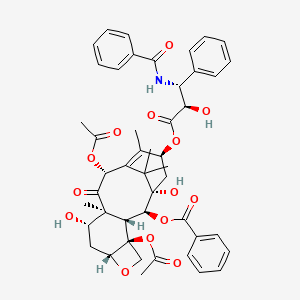
![(2E)-2-[(2Z,4E)-3,5-bis(3-heptyl-4-methyl-1,3-thiazol-3-ium-2-yl)penta-2,4-dienylidene]-3-heptyl-4-methyl-1,3-thiazole](/img/structure/B1235196.png)
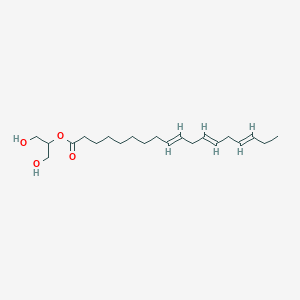
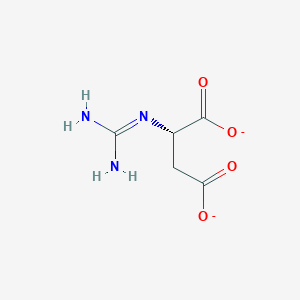
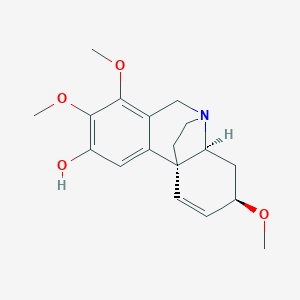
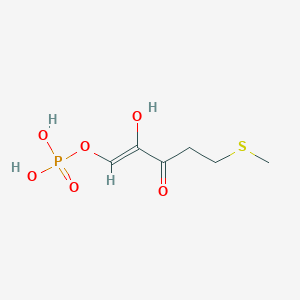
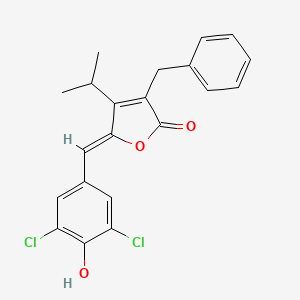
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(2,2-dihydroxyethylamino)-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1235212.png)
